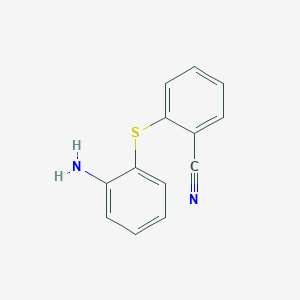

2-(2-氨基苯基)硫代苯甲腈

概述

描述

2-(2-Aminophenyl)sulfanylbenzonitrile is a useful research compound. Its molecular formula is C13H10N2S and its molecular weight is 226.3 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(2-Aminophenyl)sulfanylbenzonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 634569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-Aminophenyl)sulfanylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Aminophenyl)sulfanylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

2-(2'-氨基苯基)苯并噻唑衍生物的合成

一种无过渡金属、便捷、高效的实用方法已被开发用于通过硫插入策略合成取代的 2-(2'-氨基苯基)苯并噻唑 . 该策略使用易得且廉价的起始原料,具有广泛的底物范围,可持续的反应条件,并能以高产率得到产物 .

氨基酸和肽的固相合成

2-(2-氨基苯基)硫代苯甲腈可用于固相合成 2-苯并噻唑基 (BTH) 和 2-(氨基苯基)苯并噻唑基 (AP-BTH) C 端修饰的氨基酸和肽 . 该方法能获得高的手性纯度 .

光物理性质

2-(2'-氨基苯基)苯并噻唑衍生物优异的光物理性质在材料科学中提供了巨大的应用范围 .

与淀粉样蛋白纤维的相互作用

2-(氨基苯基)苯并噻唑骨架与淀粉样蛋白纤维的高相互作用能力导致了 2-(4-氨基苯基)苯并噻唑修饰的纳米囊泡的合成,该纳米囊泡能有效抑制 A β 1-42 纤维的形成 .

体外脑靶向

2-(4-氨基苯基)苯并噻唑修饰的纳米囊泡表现出体外脑靶向性 ,这可能对靶向药物递送系统的开发有所帮助.

光谱表征

2-(2-氨基苯基)硫代苯甲腈可用于光谱分析 . 迄今为止,对 4-(3-氨基苯基)苯甲腈的光谱分析尚未得到全面且更深入的研究 .

安全和危害

作用机制

Target of Action

It is known to be used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

In Suzuki–Miyaura coupling reactions, the mode of action involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known that the compound plays a role in the suzuki–miyaura coupling reactions, which are key in the synthesis of various organic compounds .

Result of Action

The result of the action of 2-(2-Aminophenyl)sulfanylbenzonitrile in Suzuki–Miyaura coupling reactions is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .

Action Environment

The action, efficacy, and stability of 2-(2-Aminophenyl)sulfanylbenzonitrile can be influenced by various environmental factors. These may include the reaction conditions (such as temperature and pH), the presence of other reagents, and the specific characteristics of the metal catalyst used in the reaction .

生化分析

Cellular Effects

2-(2-Aminophenyl)sulfanylbenzonitrile has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of key signaling molecules, leading to changes in gene expression and metabolic flux . These effects are essential for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of 2-(2-Aminophenyl)sulfanylbenzonitrile involves its interaction with specific biomolecules. The compound exerts its effects by binding to enzymes and proteins, leading to enzyme inhibition or activation. For example, it has been observed to inhibit certain enzymes in the MAPK/ERK pathway, thereby affecting downstream signaling events . Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Aminophenyl)sulfanylbenzonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of 2-(2-Aminophenyl)sulfanylbenzonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating signaling pathways and gene expression. At higher doses, it may cause toxic or adverse effects . Understanding the dosage-dependent effects of the compound is crucial for determining its therapeutic potential and safety profile.

Metabolic Pathways

2-(2-Aminophenyl)sulfanylbenzonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound has been shown to affect the activity of enzymes in the MAPK/ERK pathway, leading to changes in metabolic processes . These interactions are essential for understanding the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(2-Aminophenyl)sulfanylbenzonitrile within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its overall efficacy and safety.

属性

IUPAC Name |

2-(2-aminophenyl)sulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c14-9-10-5-1-3-7-12(10)16-13-8-4-2-6-11(13)15/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROSHIIMNNWHFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)SC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327138 | |

| Record name | NSC634569 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140425-65-6 | |

| Record name | NSC634569 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

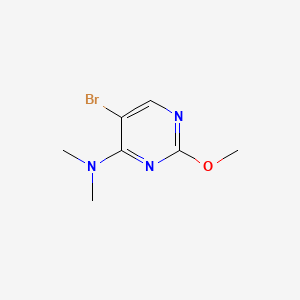

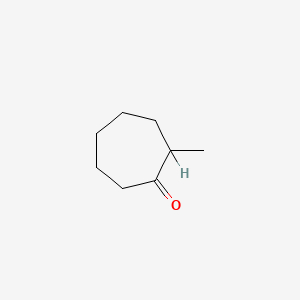

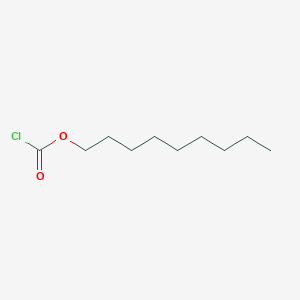

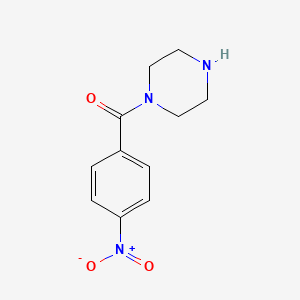

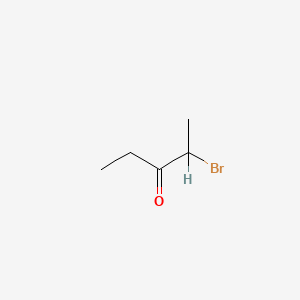

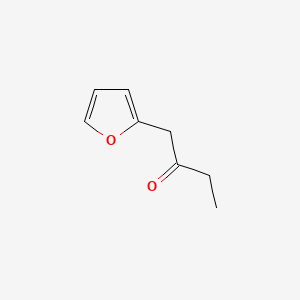

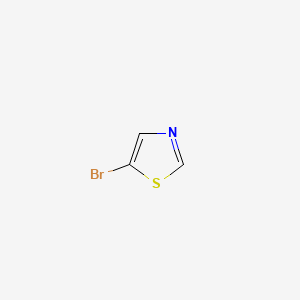

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。